

# Technical Whitepaper: Structural Characterization and Synthesis of Bis-Valacyclovir

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## Compound of Interest

Compound Name: *Bis valacyclovir*

CAS No.: 1356019-51-6

Cat. No.: B588815

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## Subject: Valacyclovir Impurity P (EP) / Related Compound K (USP)

### Executive Summary

Bis-valacyclovir (CAS: 1356019-51-6) is a high-molecular-weight impurity formed during the synthesis and storage of Valacyclovir Hydrochloride.[1][2] It is officially designated as Impurity P in the European Pharmacopoeia (EP) and Related Compound K in the United States Pharmacopoeia (USP).[1][2]

Structurally, it is a methylene-bridged dimer where two valacyclovir molecules are covalently linked via a methylene (

) group connecting their exocyclic amino groups (N2 positions) on the guanine rings.[1][2] Its presence is a critical quality attribute (CQA) due to its potential impact on drug solubility and immunogenicity.[1][2]

## Chemical Identity & Structure

### Nomenclature and Identifiers

Parameter	Detail
Common Name	Bis-valacyclovir
Pharmacopeial Designations	EP Impurity P; USP Related Compound K
IUPAC Name	2,2'-[Methylenebis[imino(6-oxo-1,6-dihydro-9H-purine-2,9-diyl)methyleneoxy]]diethyl di(L-valinate)
CAS Number	1356019-51-6
Molecular Formula	
Molecular Weight	660.69 g/mol

## Structural Analysis

The structure consists of two identical valacyclovir monomers.<sup>[1]</sup> The linkage occurs at the N2-position of the guanine base.<sup>[1][2]</sup>

- Core Scaffold: Two guanine rings.<sup>[1][3]</sup>
- Linker: A single methylene bridge ( ) connecting the exocyclic amines.<sup>[1][2]</sup>
- Side Chains: Both acyclic side chains retain the L-valyl ester moiety, distinguishing this impurity from acyclovir dimers.<sup>[1][2]</sup>

Key Structural Features for Identification:

- Symmetry: The molecule is chemically symmetrical around the methylene bridge.<sup>[1]</sup>
- L-Valine Esters: The presence of two intact ester linkages makes the molecule susceptible to hydrolysis (generating Bis-acyclovir).<sup>[1][2]</sup>
- Amino Linkage: The

bond is stable under neutral conditions but can revert to the monomer and formaldehyde under acidic stress.[1]

## Visualization of Chemical Structure

The following diagram illustrates the connectivity of the Bis-valacyclovir dimer.

[1][2][3]

## Formation Mechanism[1][2]

The formation of Bis-valacyclovir is a classic example of formaldehyde-mediated dimerization. [1][2] Formaldehyde is a common trace contaminant in solvents (e.g., methanol), reagents, or packaging materials (e.g., PEG degradation).[1][2]

## Reaction Pathway[1][2]

- Nucleophilic Attack: The exocyclic amine ( ) of a Valacyclovir molecule attacks the electrophilic carbonyl carbon of formaldehyde ( ).[1][2]
- Carbinolamine Intermediate: An unstable N-hydroxymethyl intermediate (Val-NH-CH<sub>2</sub>-OH) is formed.[1][2]
- Imine Formation: Dehydration leads to a reactive imine (Schiff base) species (Val-N=CH<sub>2</sub>).[1][2]
- Dimerization: A second Valacyclovir molecule attacks the imine, forming the stable methylene-bridged dimer.[1]

## Process Logic Diagram

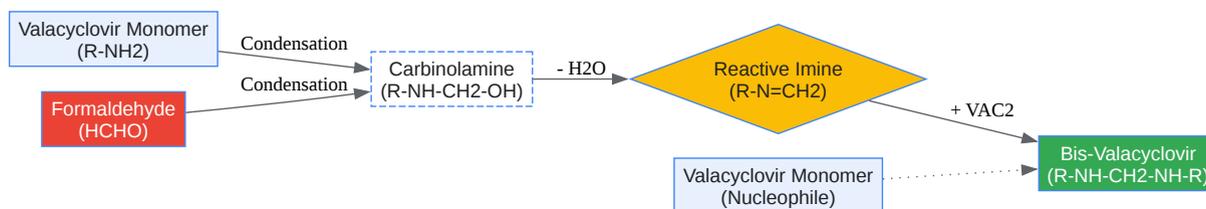


Figure 2: Formaldehyde-Mediated Dimerization Pathway

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## Analytical Characterization

To validate the identity of Bis-valacyclovir in a drug substance sample, the following analytical profile is standard.

### Mass Spectrometry (LC-MS)[1][2][3]

- Ionization Mode: ESI Positive (+ve).[1][2]
- Molecular Ion: The dimer exhibits a protonated molecular ion at  $m/z$  661.7.[1][2]
- Fragmentation Pattern:
  - Loss of Valine moiety (-117 Da).[1][2]
  - Cleavage of the methylene bridge yielding the monomer ion ( $m/z$  325).[1]

### Nuclear Magnetic Resonance (NMR)

- H NMR (DMSO-d<sub>6</sub>):
  - Methylene Bridge: A distinct triplet or broad singlet signal around 4.5 – 5.0 ppm (integrating to 2H), corresponding to the protons.[1][2]

- Aromatic Protons: The H-8 proton of the guanine ring typically shifts slightly upfield compared to the monomer due to shielding effects from the dimer conformation.[1][2]
- Valine Methyls: The isopropyl methyl groups remain distinct doublets around 0.9 ppm.[1]

## HPLC Retention Behavior

Bis-valacyclovir is significantly more hydrophobic than valacyclovir due to the doubling of the lipophilic scaffold and the masking of the polar amino groups.[1][2]

- Relative Retention Time (RRT): Typically elutes after Valacyclovir.[1][2]
- UV Detection: 254 nm (characteristic of the guanine chromophore).[1][2]

## Synthesis Protocol (Reference Standard)

For research purposes (e.g., establishing a system suitability standard), Bis-valacyclovir can be synthesized intentionally.[1][2]

Reagents:

- Valacyclovir HCl (1.0 eq)[1][2]
- Formaldehyde (37% aq.[1] solution, 0.6 eq)
- Solvent: Water/Acetonitrile (1:1)[1][2]
- Base: Triethylamine (catalytic)[1][2]

Procedure:

- Dissolution: Dissolve Valacyclovir HCl in the solvent mixture at ambient temperature.
- Addition: Add Formaldehyde solution dropwise while stirring.
- Reaction: Adjust pH to ~6.0 with Triethylamine. Stir for 24 hours at 25°C.
- Precipitation: The dimer is less soluble than the monomer and may precipitate.[1] If not, evaporate acetonitrile to induce precipitation.[1]

- Purification: Isolate via preparative HPLC (C18 column, Gradient Water/ACN with 0.1% Formic Acid).
- Validation: Confirm structure via MS (m/z 661) and NMR.

## References

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